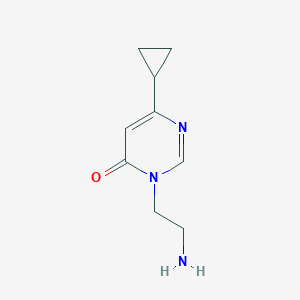
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
The compound “3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 3,4-dihydropyrimidin-4-one ring substituted at the 3-position with a 2-aminoethyl group and at the 6-position with a cyclopropyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as nucleophilic substitution or ring-opening reactions. The presence of the aminoethyl and cyclopropyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and others would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of dihydropyrimidine derivatives, including compounds similar to "3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one," for their potential antimicrobial activities. Dihydropyrimidine derivatives have been prepared by cyclocondensation and evaluated for their antimicrobial properties. These studies contribute to the development of new drugs and pharmaceuticals with improved efficacy against microbial infections (Dangar, 2017).
Advanced Synthesis Techniques
Efforts to enhance the synthesis efficiency of dihydropyrimidin-2-ones have been explored through microwave-assisted reactions, offering a quicker and more efficient route for the preparation of these compounds. This approach underscores the significance of advanced synthesis techniques in pharmaceutical research, aiming to streamline the production of complex organic molecules (Kefayati et al., 2009).
Versatility in Organic Synthesis
The versatility of dihydropyrimidin-2-ones as a scaffold in organic synthesis has been highlighted, serving as a significant template for the development of various therapeutic agents. This versatility is attributed to the potential for modification at multiple positions on the dihydropyrimidin-2-one ring, which can significantly alter the biological activity of the resulting compounds (Rathwa et al., 2018).
Application in Antimalarial Research
Research into the scaffold hopping of antimalarial compounds has led to the exploration of dihydropyrimidin-2-one derivatives as potential new antimalarial series. This research emphasizes the importance of structural modification in the discovery of new therapeutic agents for the treatment of malaria (Mustière et al., 2021).
Innovative Drug Design
The development of heterocyclic alpha-amino acids through Biginelli and Hantzsch cyclocondensations demonstrates an innovative approach to drug design, providing access to a new class of compounds for further pharmacological evaluation (Dondoni et al., 2003).
Mécanisme D'action
The compound also contains a cyclopropyl group and a dihydropyrimidinone group. Dihydropyrimidinones are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-6-cyclopropylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUGGEDLHZKVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)



![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)


![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)
